

A Comparative Guide to N-desmethyltamoxifen and Endoxifen Reference Standards

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Compound of Interest		
Compound Name:	N-Desmethyl Tamoxifen-d5	
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For researchers, scientists, and drug development professionals engaged in the study of tamoxifen metabolism and its pharmacologically active derivatives, the purity and characterization of reference standards are paramount. This guide provides a comparative overview of commercially available reference standards for two key tamoxifen metabolites: N-desmethyltamoxifen and endoxifen. This information is intended to assist in the selection of the most suitable materials for analytical method development, validation, and routine sample analysis.

Product Performance and Alternatives: A Comparative Analysis

N-desmethyltamoxifen and endoxifen are critical analytes in clinical and research settings for monitoring tamoxifen therapy and investigating its mechanism of action. Reference standards for these compounds are available from several reputable suppliers. The primary determinants of a standard's suitability are its purity, characterization, and the availability of comprehensive documentation, such as a Certificate of Analysis (CoA).

Below is a summary of key quantitative data for N-desmethyltamoxifen and endoxifen reference standards from various suppliers. It is important to note that while most suppliers guarantee a high level of purity, the extent of characterization and the specific analytical data provided can vary.



Table 1: Comparison of N-desmethyltamoxifen

Reference Standards

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity (by HPLC)	Format
Sigma- Aldrich	N- Desmethylt amoxifen HCI	15917-65- 4	C25H27NO· HCI	393.95	≥98%	Solid
LGC Standards	N- Desmethyl Tamoxifen Hydrochlori de	15917-65- 4	C25H27NO· HCI	393.95	>95%	Neat
MedKoo	N- Desmethylt amoxifen	31750-48- 8 (free base)	C25H27NO	357.50	>98%	Solid powder
Selleck Chemicals	N- Desmethylt amoxifen hydrochlori de	Not Specified	C25H27NO· HCI	393.95	Not Specified	Solid
Veeprho	N-Nitroso Desmethyl Tamoxifen	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified

Table 2: Comparison of Endoxifen Reference Standards



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity (by HPLC)	Format
Sigma- Aldrich	(Z)- Endoxifen	112093- 28-4	C25H27NO2	373.49	≥98%	Powder
Cayman Chemical	(E/Z)- Endoxifen	110025- 28-0	C25H27NO2	373.5	≥98% (mixture of isomers)[1]	Crystalline solid[1]
Pharmaffili ates	(Z)-4- Hydroxy-N- desmethyl Tamoxifen	112093- 28-4	C25H27NO2	373.49	Not Specified	Off-White to Pale Red Solid
Achemtek	Endoxifen	112093- 28-4	C25H27NO2	373.49	98+%	Not Specified
Biosynth	Z- Endoxifen	112093- 28-4	C25H27NO2	373.49	Not Specified	Solid
MOLNOVA	Endoxifen E-isomer hydrochlori de	1197194- 61-8	C25H28CIN O2	409.95	98%	Not Specified

Experimental Protocols

Accurate quantification of N-desmethyltamoxifen and endoxifen relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common technique. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and characterization of reference standards.

High-Performance Liquid Chromatography (HPLC) Method

A typical HPLC method for the simultaneous determination of tamoxifen and its metabolites, including N-desmethyltamoxifen and endoxifen, in biological matrices involves the following



steps:

- Sample Preparation: A liquid-liquid extraction or solid-phase extraction is commonly employed to isolate the analytes from the matrix (e.g., plasma, serum). Protein precipitation is also a viable method.
- Chromatographic Separation: A reversed-phase C18 column is frequently used.[2] An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium phosphate) and an organic modifier (e.g., acetonitrile) is typical.[2][3]
- Detection: UV detection is a common and cost-effective method. For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred technique.[4][5] The LC-MS/MS method offers high specificity, accuracy, and sensitivity.[4]
- Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared using certified reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

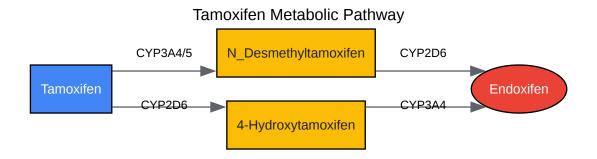
NMR is a powerful tool for the structural elucidation and confirmation of reference standards.

- Sample Preparation: A few milligrams of the reference standard are dissolved in a deuterated solvent (e.g., DMSO-d₆).[6]
- Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals. NOESY or ROESY experiments are particularly useful for determining the stereochemistry (Z- or E-isomer) of the molecule.[7]
- Data Analysis: The chemical shifts, coupling constants, and through-space correlations are analyzed to confirm the chemical structure of the compound and to identify any impurities.

Visualizing Key Processes

To aid in the understanding of the relevant biological and analytical pathways, the following diagrams have been generated.





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Caption: Metabolic conversion of tamoxifen to its active metabolites.



Analytical Workflow for Tamoxifen Metabolites

Sample Preparation Biological Sample (Plasma/Serum) Liquid-Liquid or Solid-Phase Extraction **Evaporation & Reconstitution** Analysis HPLC Separation (C18 Column) UV or MS/MS Detection Data Processing Quantification against Reference Standards

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Caption: A typical experimental workflow for the analysis of tamoxifen metabolites.

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